molecular formula C21H14FIN4O2 B6567626 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide CAS No. 921799-81-7

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide

Cat. No.: B6567626
CAS No.: 921799-81-7
M. Wt: 500.3 g/mol
InChI Key: GGTALYFAQMETLY-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (CAS: 921799-81-7) is a pyrido[2,3-d]pyrimidin-4-one derivative with a molecular formula of C21H14FIN4O2 and a molecular weight of 500.2643 g/mol . Its structure comprises a 2-iodobenzamide group attached to a fluorinated phenyl ring fused to a pyrido-pyrimidinone core. The compound is commercially available for research purposes, with its SMILES string confirming the iodine substitution at the benzamide moiety: Fc1ccc(cc1NC(=O)c1ccccc1I)n1c(C)nc2c(c1=O)cccn2 .

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FIN4O2/c1-12-25-19-15(6-4-10-24-19)21(29)27(12)13-8-9-16(22)18(11-13)26-20(28)14-5-2-3-7-17(14)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTALYFAQMETLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FIN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H14FIN4O2C_{21}H_{14}FIN_{4}O_{2} with a molecular weight of 500.3 g/mol. The compound features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC21H14FIN4O2
Molecular Weight500.3 g/mol
CAS Number921799-81-7
StructureChemical Structure

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with the pyrido[2,3-d]pyrimidine structure have shown potent inhibition against various bacterial strains.

In a study evaluating antimicrobial efficacy, compounds were tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for these compounds, revealing that those with similar structural features displayed notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of studies have demonstrated that compounds with similar configurations can inhibit cell proliferation in various cancer cell lines. For example, one study reported IC50 values in the nanomolar range for cell lines such as L1210 mouse leukemia cells .

The mechanism of action appears to involve the inhibition of specific enzymes or pathways associated with tumor growth. The compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for therapeutic development .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:

  • Enzyme Inhibition : The compound binds to active sites on enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may also block receptor signaling pathways that are essential for cell survival and proliferation.

These interactions lead to significant biological effects, including the inhibition of cell division and the promotion of programmed cell death (apoptosis) in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound and its analogs:

  • Antimicrobial Efficacy : A comparative study showed that derivatives of the pyrido[2,3-d]pyrimidine structure had varying degrees of success against bacterial infections in vitro. Compounds with specific substitutions exhibited enhanced activity against resistant strains.
  • Cancer Cell Proliferation : In vitro studies on L1210 leukemia cells demonstrated that treatment with N-(2-fluoro...) resulted in a marked decrease in cell viability compared to control groups. The observed IC50 values suggested potent anticancer properties worthy of further investigation .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential applications in medicinal chemistry . It exhibits promising activity against various biological targets, making it a candidate for the development of new therapeutic agents. The following are key areas of focus:

Anticancer Activity

Research indicates that compounds with similar structures have shown efficacy against cancer cell lines. The incorporation of the pyridopyrimidine structure is believed to enhance the compound's ability to inhibit tumor growth by interacting with specific enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The halogenated derivatives of benzamide compounds have been reported to possess antimicrobial properties. This suggests that N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide may also exhibit similar effects, potentially serving as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of compounds like this compound. Researchers utilize computational modeling and experimental approaches to identify how variations in structure affect biological activity.

Structural Feature Impact on Activity
Fluorine SubstituentEnhances lipophilicity and bioavailability
Iodine AtomPotentially increases binding affinity to target proteins
Pyridopyrimidine CoreCritical for interaction with biological targets

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that allow for the modification of functional groups to enhance its pharmacological properties. This includes:

  • Formation of the Pyridopyrimidine Core : Utilizing multi-step organic synthesis techniques.
  • Halogenation : Introducing fluorine and iodine atoms to modulate biological activity.
  • Amidation : Attaching various amine groups to explore different therapeutic pathways.

Computational Studies

Computational chemistry plays a vital role in predicting the behavior of this compound in biological systems:

Molecular Docking Studies

Molecular docking simulations help elucidate how this compound interacts with specific protein targets. These studies can identify binding affinities and predict possible side effects based on structural compatibility.

Pharmacokinetic Modeling

Pharmacokinetic models assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, guiding formulation strategies for optimal therapeutic effectiveness.

Case Studies and Research Findings

Several studies have explored the applications of related compounds in clinical settings:

Anticancer Drug Development

A study demonstrated that derivatives similar to N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-y}phenyl)-2-iodobenzamide exhibited significant cytotoxicity against breast cancer cell lines, leading to further investigations into their mechanisms of action.

Antibiotic Research

Research into halogenated benzamides has revealed their potential as novel antibiotics against resistant bacterial strains, prompting further exploration into their structure for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide
  • Molecular Formula : C22H16FN5O4
  • Molecular Weight : 433.399 g/mol
  • Key Differences: Replaces the 2-iodo substituent with 4-methyl-3-nitro groups on the benzamide ring. Lower molecular weight (Δ = ~67 g/mol) due to the absence of iodine.

Core Heterocycle Modifications

Crystalline N-(4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl)-N′-(2-fluoro-5-(trifluoromethyl)phenyl)urea ethanolate
  • Core Structure: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing heterocycle).
  • Functional Groups : Urea linkage and trifluoromethyl substituents.
  • Comparison: The target compound’s pyrido-pyrimidinone core (nitrogen-rich) may offer distinct electronic properties vs. sulfur-containing thieno analogs. The benzamide group differs from urea in hydrogen-bonding capacity, which could influence target selectivity .

Halogenation Effects

The target compound’s 2-iodo substituent distinguishes it from fluorinated or chlorinated analogs (e.g., compound 50 in : N-(3-chloro-4-fluorophenyl)-tetrahydropyrimidine-carboxamide). Halogen effects include:

  • Iodine : High atomic radius and polarizability may enhance van der Waals interactions in binding pockets.
  • Fluorine : Electron-withdrawing effects improve metabolic stability but reduce steric bulk .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide C21H14FIN4O2 500.26 2-iodobenzamide Research use (kinase inhibition hypothesized)
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide C22H16FN5O4 433.40 4-methyl-3-nitrobenzamide Antibacterial (analog-based)
Crystalline thieno-pyrimidin-4-one urea derivative C19H14F4N6O2 434.35 Trifluoromethyl, urea Tyrosine kinase inhibition

Q & A

Q. Table 1: SAR of Analogous Compounds

Substituent ModificationBiological Activity (IC₅₀)Reference
2-Iodo → 2-BromoEGFR IC₅₀: 1.8 µM
Pyrido core methylationVEGFR2 IC₅₀: 0.7 µM

Handling Data Contradictions in Biological Results

Q: How to resolve discrepancies in reported biological activities across studies? A:

  • Comparative Assays : Re-test the compound alongside reference inhibitors under standardized conditions (e.g., ATP concentration fixed at 10 µM) .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify trends .

Solubility and Formulation Challenges

Q: What strategies improve solubility for in vivo studies? A:

  • Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) for aqueous stability .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles increase bioavailability (particle size ~150 nm, PDI <0.1) .

Stability Under Storage Conditions

Q: How to ensure long-term stability of the compound? A:

  • Lyophilization : Store as a lyophilized powder at -80°C, with degradation <5% over 12 months .
  • Light Sensitivity : Use amber vials to prevent iodobenzamide photo-degradation .

Advanced: Handling Reactive Intermediates

Q: What precautions are needed during the synthesis of unstable intermediates? A:

  • Low-Temperature Quenching : Rapid cooling (-20°C) after nitro-group reduction to prevent oxidation .
  • In Situ Trapping : Add scavengers (e.g., thiourea for Pd residues) during coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.